molecular formula C11H7FO3S B6374032 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid CAS No. 1261945-69-0

4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B6374032
CAS No.: 1261945-69-0
M. Wt: 238.24 g/mol
InChI Key: KATXUSPQODDJJC-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as yield, cost, and scalability. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also a significant method for producing aminothiophene derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3S/c12-9-4-7(13)1-2-8(9)6-3-10(11(14)15)16-5-6/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATXUSPQODDJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684331
Record name 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-69-0
Record name 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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